molecular formula C18H16N2O3 B2907391 5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol CAS No. 898913-73-0

5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

Cat. No.: B2907391
CAS No.: 898913-73-0
M. Wt: 308.337
InChI Key: VRNQCVVMWPXUMZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol: is an organic compound that belongs to the class of phenols and pyrimidines. This compound is characterized by the presence of a methoxy group attached to a phenol ring, which is further connected to a pyrimidine ring substituted with another methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions for this method are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

  • Suzuki-Miyaura Coupling Reaction

      Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., NaOH or K2CO3)

      Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon)

  • Industrial Production Methods

    • The industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)

      Conditions: Acidic or basic medium, controlled temperature

      Products: Oxidized derivatives of the phenol and pyrimidine rings

  • Reduction

      Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous solvents, low temperatures

      Products: Reduced forms of the compound, potentially altering the functional groups

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide for bromination)

      Conditions: Solvent medium, room temperature or slightly elevated temperatures

      Products: Substituted derivatives with halogen atoms replacing hydrogen atoms on the aromatic rings

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with molecular targets and pathways within biological systems. The compound may act as a co-catalyst in metal-catalyzed reactions, influencing the selectivity and efficiency of these processes . Additionally, it may exert its biological effects through oxidative mechanisms, triggering specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol stands out due to its dual methoxyphenyl and pyrimidine functionalities, which confer unique chemical reactivity and potential biological activities. Its ability to participate in diverse chemical reactions and its applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

5-methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-12-7-8-14(16(21)9-12)18-15(10-19-11-20-18)13-5-3-4-6-17(13)23-2/h3-11,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNQCVVMWPXUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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